Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester is an organic compound with a complex structure that includes a five-membered cyclopentane ring, an acetic acid moiety, and a propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The propenyl group may also play a role in the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-oxo-, 2-propenyl ester: Similar in structure but with a different carbon chain length.
Butanoic acid, 3-oxo-, 2-methylpropyl ester: Another similar compound with variations in the ester group.
Uniqueness
Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester is unique due to its cyclopentane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
73128-01-5 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2-(3-oxo-2-prop-2-enylcyclopentyl)acetate |
InChI |
InChI=1S/C11H16O3/c1-3-4-9-8(5-6-10(9)12)7-11(13)14-2/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
FAQDYYYYXZQWDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(=O)C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.